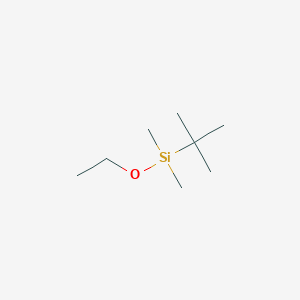
Silane, (1,1-dimethylethyl)ethoxydimethyl-
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)ethoxydimethyl-, also known as (1,1-Dimethylethyl)ethoxydimethylsilane, is a chemical compound with the molecular formula C8H20OSi and a molecular weight of 160.3293 g/mol. This compound is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)ethoxydimethyl- typically involves the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product along with hydrochloric acid as a byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)ethoxydimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler silanes or other reduced silicon-containing species.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)ethoxydimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It can be used in the modification of biomolecules to introduce silicon-containing groups, which can be useful in studying biological processes.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)ethoxydimethyl- involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical reactions and industrial processes. The compound can act as a precursor to other silicon-containing compounds, and its reactivity is influenced by the presence of the tert-butyl and ethoxy groups, which can stabilize or destabilize reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)ethoxydimethyl- can be compared with other similar compounds such as:
Silane, (1,1-dimethylethyl)(1-ethoxyethenyl)dimethyl-: This compound has a similar structure but with an additional ethoxyethenyl group, which can influence its reactivity and applications.
Silane, tert-butylethoxydimethyl-: This compound is structurally similar but may have different reactivity due to the absence of the ethoxy group.
The uniqueness of Silane, (1,1-dimethylethyl)ethoxydimethyl- lies in its specific combination of tert-butyl and ethoxy groups, which provide a balance of stability and reactivity that is useful in various applications.
Eigenschaften
IUPAC Name |
tert-butyl-ethoxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-7-9-10(5,6)8(2,3)4/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXWBBROYOLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)











